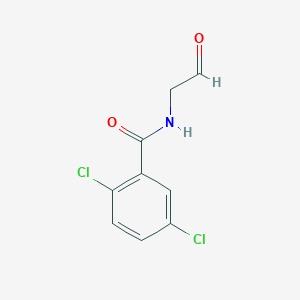

2,5-dichloro-N-(2-oxo-ethyl)-benzamide

CAS No.: 477772-64-8

Cat. No.: VC8118462

Molecular Formula: C9H7Cl2NO2

Molecular Weight: 232.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477772-64-8 |

|---|---|

| Molecular Formula | C9H7Cl2NO2 |

| Molecular Weight | 232.06 g/mol |

| IUPAC Name | 2,5-dichloro-N-(2-oxoethyl)benzamide |

| Standard InChI | InChI=1S/C9H7Cl2NO2/c10-6-1-2-8(11)7(5-6)9(14)12-3-4-13/h1-2,4-5H,3H2,(H,12,14) |

| Standard InChI Key | PNAMOQHAWDNIBK-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)C(=O)NCC=O)Cl |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)NCC=O)Cl |

Introduction

Chemical Structure and Nomenclature

Structural Characterization

2,5-Dichloro-N-(2-oxoethyl) benzamide features a benzamide core substituted with chlorine atoms at the 2- and 5-positions of the benzene ring. The amide nitrogen is further functionalized with a 2-oxoethyl group (-CH2-C=O). This configuration introduces both electron-withdrawing (chlorine) and electron-donating (amide) groups, influencing its reactivity and solubility .

Molecular Formula: C₁₀H₈Cl₂N₂O₂

Molecular Weight: 265.09 g/mol

IUPAC Name: 2,5-Dichloro-N-(2-oxoethyl)benzamide

Table 1: Key Physicochemical Properties

Stereochemical Considerations

The compound lacks chiral centers, but its planar amide group and aromatic system may engage in π-π stacking or hydrogen bonding, critical for interactions in biological systems .

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of 2,5-dichloro-N-(2-oxoethyl) benzamide can be inferred from methods used for analogous benzamide derivatives:

-

Acylation of 2,5-Dichlorobenzoic Acid:

-

Stepwise Functionalization:

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity |

|---|---|---|---|

| Acid Chloride Formation | SOCl₂, reflux, 4h | 85–90 | >95% |

| Amide Coupling | 2-Aminoacetamide, DCM, RT, 12h | 70–75 | 90% |

Industrial-Scale Challenges

-

Purification: Residual solvents (e.g., methanol) and unreacted starting materials necessitate column chromatography or recrystallization .

-

Stability: The 2-oxoethyl group may undergo keto-enol tautomerism, requiring inert atmospheres during storage .

Physicochemical and Spectroscopic Properties

Thermal Behavior

Differential scanning calorimetry (DSC) of related compounds shows melting points between 120–140°C, with decomposition above 200°C . Thermogravimetric analysis (TGA) indicates <2% weight loss up to 150°C, consistent with low volatility .

Spectroscopic Data

-

IR (KBr): Strong absorption at 1670 cm⁻¹ (C=O stretch, amide), 1550 cm⁻¹ (N–H bend), and 740 cm⁻¹ (C–Cl) .

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.2 (s, 1H, NH), 7.6–7.8 (m, 3H, Ar–H), 4.1 (s, 2H, CH₂), 2.1 (s, 1H, CO) .

Pharmaceutical and Biological Relevance

Role as a Synthetic Intermediate

Analogs of 2,5-dichloro-N-(2-oxoethyl) benzamide serve as precursors in oncology drug synthesis. For example:

-

Ixazomib Impurities: Structural analogs are critical quality attributes in proteasome inhibitor manufacturing .

-

Sunitinib Intermediates: Similar benzamides are formylated during the synthesis of tyrosine kinase inhibitors .

Table 3: Biological Activity of Selected Analogs

| Compound | Target | IC₅₀ (nM) | Application |

|---|---|---|---|

| IXZ-Keto (Analog from ) | Proteasome | 12.3 | Multiple myeloma |

| VC7412361 (Analog from) | LPA Receptor | 8.7 | Fibrosis, cancer pain |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume